

Application Notes and Protocols for TNT-b10

Solution Preparation and Storage

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Compound of Interest

Compound Name: TNT-b10

Cat. No.: B15575308

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Introduction

TNT-b10 is an ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid-like nanoparticles (LLNs) for the delivery of messenger RNA (mRNA). Its unique structural properties facilitate efficient encapsulation of mRNA and subsequent delivery into target cells, making it a valuable tool for research and development in the fields of gene therapy, vaccine development, and cellular engineering. These application notes provide detailed protocols for the preparation and storage of **TNT-b10** solutions and the formulation of **TNT-b10**-based LLNs for in vitro and in vivo applications.

TNT-b10: Physicochemical Properties and Storage

TNT-b10, chemically known as 1,3,5-tris(2-((2-hydroxydodecyl)(methyl)amino)ethyl)-1,3,5-triazinane-2,4,6-trione, is a key component for formulating stable and effective lipid-based nucleic acid delivery systems.

Property	Value
Synonyms	TNT b10, TNTb10
Molecular Formula	C ₄₈ H ₉₆ N ₆ O ₆
Molecular Weight	853.33 g/mol
Appearance	Supplied as a solution in ethanol or as a solid
Purity	≥95% to >98%
Solubility	Soluble in ethanol (e.g., at 10 mg/mL)[1]
Short-Term Storage	0 - 4°C (dry and dark) for days to weeks[2]
Long-Term Storage	-20°C for months to years[1][2]
Stock Solution Storage	0 - 4°C for short-term, -20°C for long-term[2]
Stability	Stable for over two years when stored properly[1]

Experimental Protocols

Protocol 1: Preparation of TNT-b10 Stock Solution

This protocol describes the preparation of a **TNT-b10** stock solution in ethanol.

Materials:

- **TNT-b10** (solid)
- 200 proof ethanol (nuclease-free)
- Nuclease-free tubes and pipette tips

Procedure:

- Determine the desired concentration of the **TNT-b10** stock solution (e.g., 10 mg/mL).
- Weigh the required amount of **TNT-b10** solid in a tared, nuclease-free tube.

- Add the calculated volume of 200 proof ethanol to the tube.
- Vortex the solution until the **TNT-b10** is completely dissolved.
- Store the stock solution at -20°C for long-term use.

Protocol 2: Formulation of Optimized TNT-b10 Lipid-Like Nanoparticles (O-TNT-b10 LLNs) for mRNA Delivery

This protocol is adapted from Li et al., 2016 and describes the formulation of LLNs optimized for mRNA delivery. The formulation, referred to as O-**TNT-b10** LLNs, consists of **TNT-b10**, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000).

Optimized Molar Ratio: The optimized molar ratio of the lipid components is crucial for the efficacy of the LLNs.

Component	Molar Ratio
TNT-b10	30
DOPE	40
Cholesterol	25
DMG-PEG 2000	5

Materials:

- **TNT-b10** stock solution in ethanol
- DOPE stock solution in ethanol
- Cholesterol stock solution in ethanol
- DMG-PEG 2000 stock solution in ethanol
- mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

- Nuclease-free water
- Ethanol (200 proof, nuclease-free)
- Nuclease-free tubes and pipette tips
- Microfluidic mixing device or a vortexer

Procedure (using a rapid mixing method):

- Preparation of the Lipid-Ethanol Phase: a. In a nuclease-free tube, combine the stock solutions of **TNT-b10**, DOPE, cholesterol, and DMG-PEG 2000 according to the optimized molar ratio (30:40:25:5). b. Add ethanol to achieve the desired final lipid concentration.
- Preparation of the Aqueous mRNA Phase: a. Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0).
- Formation of LLNs: a. Rapidly mix the lipid-ethanol phase with the aqueous mRNA phase. This can be achieved using a microfluidic device for controlled and reproducible mixing or by rapid pipetting/vortexing for smaller-scale preparations. A common volumetric ratio for mixing is 1:3 (ethanol phase to aqueous phase). b. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA, forming the LLNs.
- Purification and Buffer Exchange: a. For in vivo applications, it is essential to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4). This is typically done by dialysis or tangential flow filtration.

Characterization of O-**TNT-b10** LLNs: The physicochemical properties of the formulated LLNs should be characterized to ensure quality and consistency.

Parameter	Typical Value (from Li et al., 2016)
Particle Size (Diameter)	~100 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential	Slightly positive at neutral pH
mRNA Encapsulation Efficiency	> 90%

Protocol 3: In Vitro Transfection of Hep3B Cells with O-TNT-b10 LLNs

This protocol outlines the procedure for transfecting the human liver cancer cell line Hep3B with mRNA-loaded O-TNT-b10 LLNs.

Materials:

- Hep3B cells
- Complete growth medium (e.g., MEM with 10% FBS)
- O-TNT-b10 LLNs encapsulating luciferase mRNA
- 96-well plates
- Luciferase assay reagent

Procedure:

- Cell Seeding: a. Seed Hep3B cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.
- Transfection: a. Dilute the O-TNT-b10 LLNs in serum-free medium to achieve the desired final mRNA concentration (e.g., 50-200 ng of mRNA per well). b. Remove the growth medium from the cells and add the diluted LLN solution. c. Incubate the cells with the LLNs for 4-6 hours at 37°C. d. After the incubation period, add complete growth medium to the wells.
- Assessment of Protein Expression: a. At 24-48 hours post-transfection, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

Protocol 4: In Vivo mRNA Delivery in Mice using O-TNT-b10 LLNs

This protocol describes the systemic administration of mRNA-loaded O-**TNT-b10** LLNs to mice to assess in vivo protein expression.

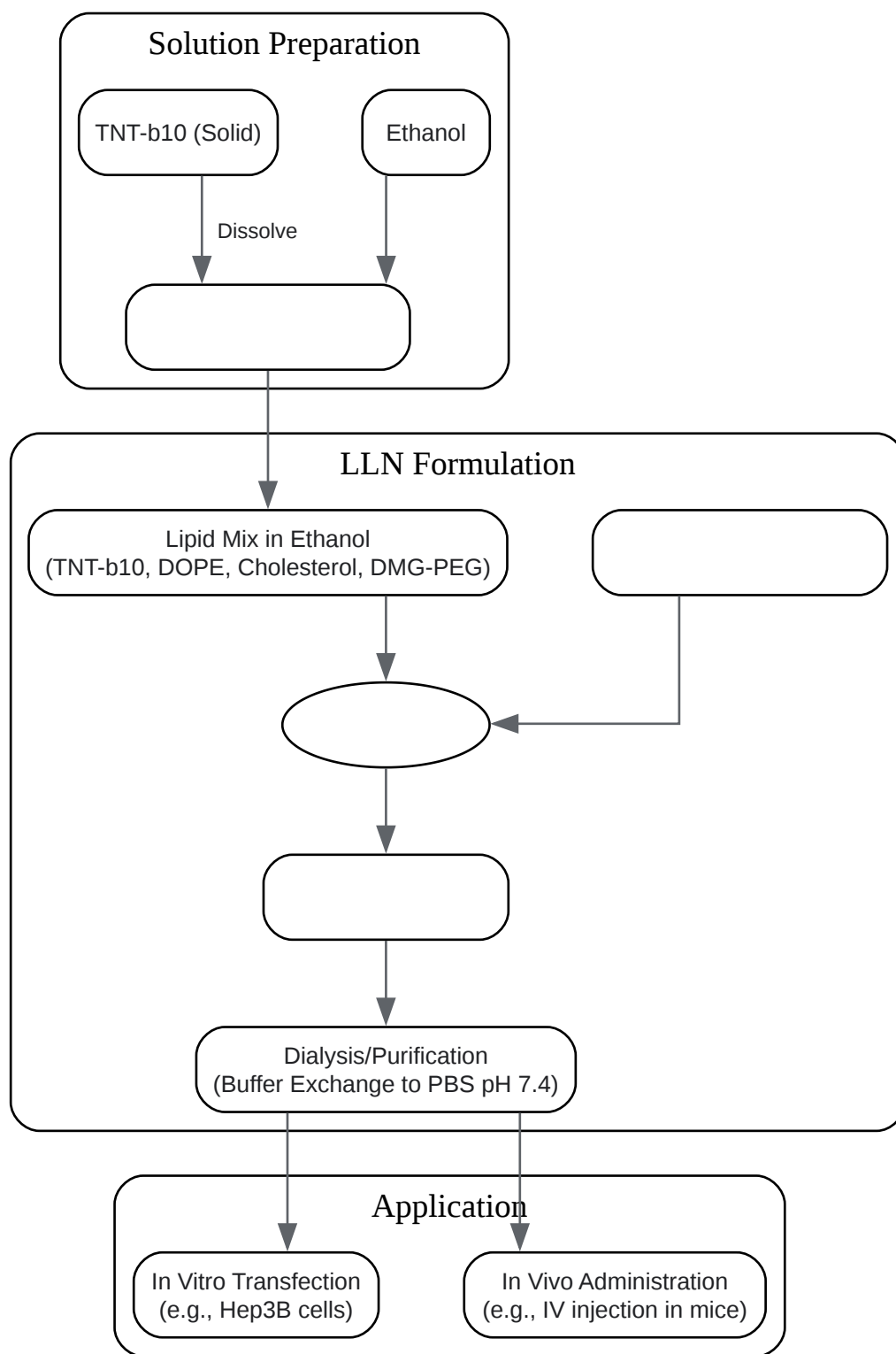
Materials:

- BALB/c mice (or other appropriate strain)
- O-**TNT-b10** LLNs encapsulating luciferase mRNA (in sterile PBS, pH 7.4)
- D-luciferin
- In vivo imaging system (IVIS) or equivalent

Procedure:

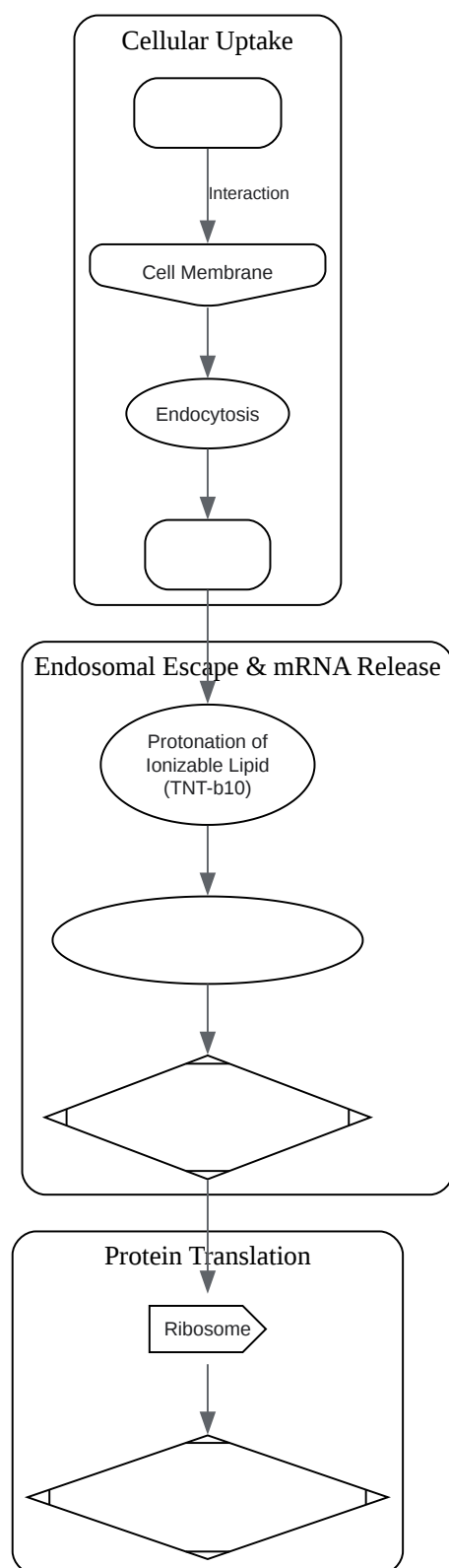
- Administration of LLNs: a. Administer the O-**TNT-b10** LLNs to the mice via intravenous (IV) injection (e.g., through the tail vein). The dosage will depend on the specific study, but a typical dose might be in the range of 0.5-1.0 mg of mRNA per kg of body weight.
- Bioluminescence Imaging: a. At a predetermined time point post-injection (e.g., 6, 12, or 24 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection. b. Anesthetize the mice and place them in the imaging chamber of the in vivo imaging system. c. Acquire bioluminescence images to detect the expression of luciferase. The liver is a primary site of accumulation for intravenously administered lipid nanoparticles.

Mandatory Visualizations



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Caption: Workflow for **TNT-b10** LLN preparation and application.



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Caption: Cellular mechanism of **TNT-b10** LNP-mediated mRNA delivery.

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